molecular formula C18H20N4O B5509504 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine

5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5509504
M. Wt: 308.4 g/mol
InChI Key: YKTJPRODRAQBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazolopyrimidine derivative that has shown promising results in various studies due to its unique properties.

Mechanism of Action

The mechanism of action of 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are responsible for inflammation and tumor growth. It is also believed to have antioxidant properties that help protect the body from oxidative stress.
Biochemical and Physiological Effects:
5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine in lab experiments is its unique properties. It has been found to be effective in the treatment of various diseases and has shown promising results in various studies. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works in the body.

Future Directions

There are many future directions for the study of 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine. One direction is to further study its mechanism of action and how it works in the body. Another direction is to explore its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.

Synthesis Methods

The synthesis of 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-phenylmorpholine with ethyl bromoacetate to form 2-phenylmorpholin-4-yl)ethyl acetate. The second step involves the reaction of the resulting compound with hydrazine hydrate to form 5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine.

Scientific Research Applications

5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine has shown promising results in various scientific research studies. It has been found to have anti-inflammatory, antitumor, and antioxidant properties. It has also been found to be effective in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

4-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-15-12-18(22-17(20-15)8-9-19-22)21-10-11-23-16(13-21)14-6-4-3-5-7-14/h3-9,12,16H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTJPRODRAQBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)N3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine

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